molecular formula C23H21N3O3S B2466442 N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 476319-47-8

N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No. B2466442
CAS RN: 476319-47-8
M. Wt: 419.5
InChI Key: ZLABNIODBORVNY-UHFFFAOYSA-N
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Description

N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Structural Analysis and Carcinogenicity Evaluation

Thiophene analogues of carcinogens benzidine and 4-aminobiphenyl, including compounds with structural similarities to the chemical , were synthesized and evaluated for potential carcinogenicity. The compounds were assessed using the Ames test and cell-transformation assay, suggesting potential carcinogenicity but casting doubt on their ability to cause tumors in vivo due to overall chemical and biological behavior (Ashby et al., 1978).

Drug Repurposing and Pharmacological Applications

Nitazoxanide, structurally related to thiazole, has shown promise in treating a variety of conditions including infections, hepatitis, and cancer. Its mechanism involves interference with pyruvate-ferredoxin oxidoreductase, indicating the significance of thiazole compounds in microbial infections and viral diseases (Bharti et al., 2021).

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including those with structural similarities to the chemical , have been studied for environmental occurrence, human exposure, and toxicity. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) have been detected in various environmental matrices and in humans, raising concerns about hepatic toxicity, endocrine disruption, and carcinogenicity (Liu & Mabury, 2020).

Therapeutic Applications of Thiazole Derivatives

Thiazole derivatives have been explored extensively in recent years, leading to the development of new drugs with a variety of pharmacological properties such as antioxidant, analgesic, anti-inflammatory, antimicrobial, and antitumor activities. These derivatives, including those related to the chemical , continue to show great potential in chemical pharmaceutical research, indicating the versatility and promise of thiazole-based compounds (Leoni et al., 2014).

properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-23(2,3)15-10-8-14(9-11-15)18-13-30-22(24-18)25-19(27)12-26-20(28)16-6-4-5-7-17(16)21(26)29/h4-11,13H,12H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLABNIODBORVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

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